N-(5-Amino-2-methylphenyl)guanadine Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)guanadine Nitrate is a chemical compound with the molecular formula C₈H₁₃N₅O₃ and a molecular weight of 227.22 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)guanadine Nitrate typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines can be employed .
Industrial Production Methods
Industrial production of guanidine compounds, including this compound, often involves the reaction of dicyandiamide with ammonium nitrate . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)guanadine Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanamide, arylboronic acids, and amines . Conditions for these reactions often involve the use of catalysts such as scandium (III) triflate, lanthanide amides, and copper salts .
Major Products Formed
The major products formed from the reactions of this compound include substituted guanidines and amine derivatives .
Scientific Research Applications
N-(5-Amino-2-methylphenyl)guanadine Nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various guanidine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)guanadine Nitrate involves its interaction with molecular targets and pathways. The compound can act as a guanylation agent, modifying amines and other nucleophiles . This modification can affect the biological activity of the target molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methylphenyl)guanadine Hydrochloride
- N-(5-Amino-2-methylphenyl)guanadine Sulfate
- N-(5-Amino-2-methylphenyl)guanadine Phosphate
Uniqueness
N-(5-Amino-2-methylphenyl)guanadine Nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to other guanidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13N5O3 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(5-amino-2-methylphenyl)guanidine;nitric acid |
InChI |
InChI=1S/C8H12N4.HNO3/c1-5-2-3-6(9)4-7(5)12-8(10)11;2-1(3)4/h2-4H,9H2,1H3,(H4,10,11,12);(H,2,3,4) |
InChI Key |
FPWQGZPYLMVRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N=C(N)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.